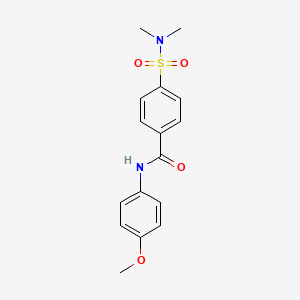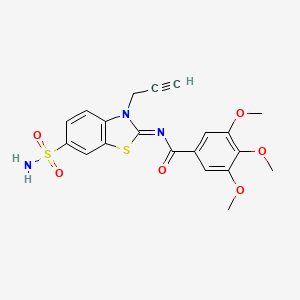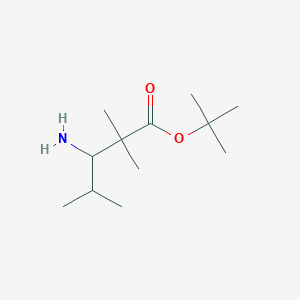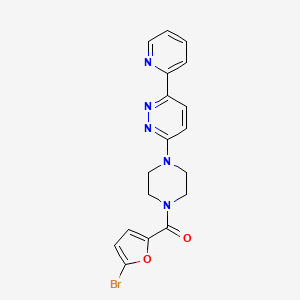
4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The methoxyphenyl group may contribute to the compound’s potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might involve several steps including nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, under UV light, some compounds can rearrange or even break down .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, boiling point, and reactivity could be determined through experimental analysis .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Analogs : A study by Owton et al. (1995) synthesized analogs of rhein, a drug used for osteoarthritis, and evaluated their systemic exposure in guinea pigs. This study highlights the role of such compounds in drug synthesis and pharmacokinetics.
Amidine Protection for Library Synthesis : Bailey et al. (1999) demonstrated the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol in the synthesis of substituted benzamidines, indicating its utility in solution phase library synthesis of compounds (Bailey et al., 1999).
Synthesis and Characterization for Biological Applications : A study by Saeed et al. (2015) synthesized a series of benzamide derivatives, including variants of the compound , for potential biological applications. These compounds were evaluated against human recombinant alkaline phosphatase and human ecto-5′-nucleotidases, suggesting their potential in medicinal chemistry (Saeed et al., 2015).
Catalysts for Polymerization : Research by Skupov et al. (2007) involved the use of similar compounds as catalysts in the homopolymerization of ethylene and copolymerization with acrylates or norbornenes, illustrating their application in polymer science (Skupov et al., 2007).
Design and Synthesis of Antiplatelet Agents : Liu et al. (2019) explored the design and synthesis of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents, indicating its use in the development of novel therapeutics (Liu et al., 2019).
Anticonvulsant Activity Evaluation : Lambert et al. (1995) studied the anticonvulsant activity of similar benzamide derivatives, suggesting their potential in the development of anticonvulsant drugs (Lambert et al., 1995).
Corrosion Inhibition Studies : Mishra et al. (2018) investigated the use of benzamide derivatives in corrosion inhibition, indicating its application in material science and engineering (Mishra et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)15-10-4-12(5-11-15)16(19)17-13-6-8-14(22-3)9-7-13/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMHZAJLLAGTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)
![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)


![4,6-Dimethyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2578196.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)
![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)
![2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide](/img/structure/B2578199.png)


![ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B2578203.png)

![N-(2-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578207.png)